The synthesis of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine typically involves the coupling of 4-amino-5-chloro-2-methoxybenzoic acid with glycine. One common method employs coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), which facilitates the formation of an amide bond between the carboxyl group of the benzoic acid derivative and the amino group of glycine.
The molecular structure of N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine reveals a complex arrangement characterized by various functional groups:
COC1=C(C=C(Cl)C(N)=C1)C(=O)NCC(O)=O
LNQXFAOBVQSPCZ-UHFFFAOYSA-N
This structural representation indicates the connectivity of atoms within the molecule, allowing for insights into its reactivity and interaction with biological targets .
N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine can undergo several types of chemical reactions:
The specific conditions for these reactions, including temperature, solvent choice, and reaction time, significantly influence the yield and selectivity of the products formed .
The mechanism of action for N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine is primarily linked to its interaction with neurotransmitter receptors. Studies suggest that it may bind to dopamine D2 and serotonin 5-HT3 receptors, potentially influencing neurotransmitter activity and exhibiting antiemetic effects.
A comprehensive analysis of the physical and chemical properties includes:
Property | Value |
---|---|
Molecular Weight | 258.658 g/mol |
Molecular Formula | |
Melting Point | Not specified |
Solubility | Soluble in polar solvents |
Stereochemistry | Achiral |
Optical Activity | None |
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for various applications .
N-(4-Amino-5-chloro-2-methoxybenzoyl)glycine has diverse applications across several scientific domains:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3